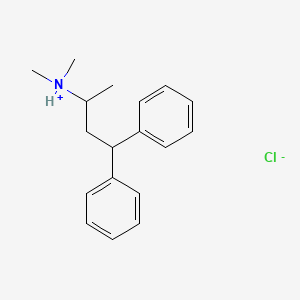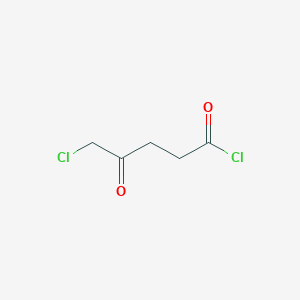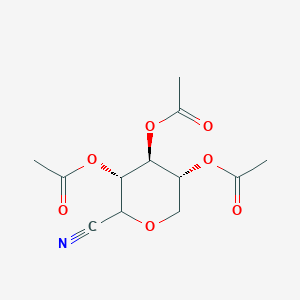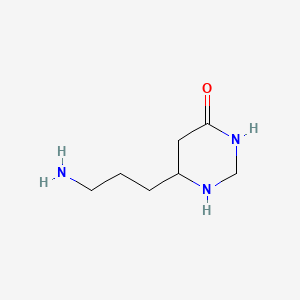
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzoic acid, featuring a nitro group at the third position and a pyridinylcarbonyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of 2-(2-pyridinylcarbonyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-2-(2-pyridinylcarbonyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonyl group may facilitate binding to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the pyridinylcarbonyl group.
2-Nitrobenzoic acid: Nitro group at the second position instead of the third.
4-Nitrobenzoic acid: Nitro group at the fourth position.
3,5-Dinitrobenzoic acid: Two nitro groups at the third and fifth positions.
Uniqueness
3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid is unique due to the presence of both the nitro and pyridinylcarbonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H8N2O5 |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
3-nitro-2-(pyridine-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H8N2O5/c16-12(9-5-1-2-7-14-9)11-8(13(17)18)4-3-6-10(11)15(19)20/h1-7H,(H,17,18) |
Clave InChI |
MXQMGCHGGQTRII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
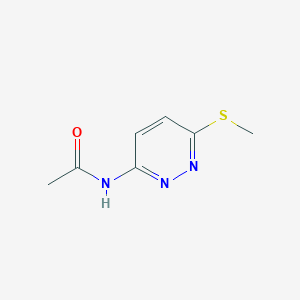
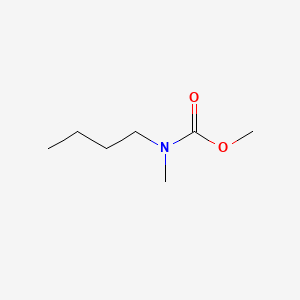
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
